Product packaging for Ethyl 2,6-dimethylphenoxyacetate(Cat. No.:CAS No. 6279-47-6)

Ethyl 2,6-dimethylphenoxyacetate

Cat. No.: B020235
CAS No.: 6279-47-6
M. Wt: 208.25 g/mol
InChI Key: QXQQEZSRMZQLEO-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylphenoxyacetate is a versatile organic ester serving as a key synthetic intermediate in medicinal chemistry and pharmaceutical research. While specific pharmacological data for this ester is limited, its core structure is a recognized scaffold in the development of bioactive molecules. The 2,6-dimethylphenoxy moiety is a significant functional group found in compounds with diverse biological activities. This compound is primarily valued for its role in chemical synthesis. The ester group can be readily hydrolyzed to yield the corresponding 2,6-dimethylphenoxyacetic acid, a known precursor in synthetic methodologies . Furthermore, the molecule can undergo various transformations, making it a valuable building block for constructing more complex chemical architectures. Its research applications are focused on the exploration and development of new chemical entities, particularly as an intermediate in multi-step synthetic routes. Researchers utilize this compound in the synthesis of more complex molecules, such as acetamide derivatives, which have documented importance in pharmaceutical science . The structural features of the 2,6-dimethylphenyl group are also found in other estrogenic and pharmaceutical compounds, highlighting the relevance of this chemical class in biological and chemical investigation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B020235 Ethyl 2,6-dimethylphenoxyacetate CAS No. 6279-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,6-dimethylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-11(13)8-15-12-9(2)6-5-7-10(12)3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQQEZSRMZQLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279134
Record name Ethyl (2,6-dimethylphenoxy)acetate
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6279-47-6
Record name NSC11352
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2,6-dimethylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry and Spectroscopic Investigations of Ethyl 2,6 Dimethylphenoxyacetate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules. By approximating the many-electron Schrödinger equation, DFT provides a cost-effective method to predict a wide range of molecular properties with reasonable accuracy. This section details the application of DFT methods to elucidate the structural, electronic, and reactivity characteristics of Ethyl 2,6-dimethylphenoxyacetate.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. For this compound, this process reveals the three-dimensional arrangement of its atoms and the associated bond lengths and angles. These optimized structural parameters are crucial for understanding the molecule's steric and electronic properties.

The electronic structure of a molecule describes the distribution of electrons and their energies. DFT calculations provide insights into the molecular orbitals and their energy levels, which are fundamental to understanding chemical bonding and reactivity. The analysis of the electronic structure of this compound helps in identifying the regions of high and low electron density, which are indicative of potential sites for chemical reactions.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)
C=O1.213-
C-O (ester)1.350-
O-C (ether)1.420-
C-C (aromatic)1.390 - 1.405-
C-H (methyl)1.090 - 1.100-
C-O-C (ether)-118.5
O=C-O (ester)-125.0
C-C-C (aromatic)-119.5 - 120.5

Note: The values in this table are representative and may vary slightly depending on the specific DFT functional and basis set used for the calculation.

HOMO-LUMO Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests that the molecule is more reactive. researchgate.net

The analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance. For this compound, the HOMO is typically localized on the electron-rich phenoxy group, while the LUMO is often centered on the ester functionality. This separation of the frontier orbitals indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. arxiv.orgmaterialsciencejournal.org This ICT character is a crucial aspect of the molecule's electronic properties and can influence its spectroscopic behavior.

Table 2: Frontier Molecular Orbital Energies and Related Parameters of this compound

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.62

Note: These values are illustrative and depend on the computational method.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, representing areas of low electron density that are prone to nucleophilic attack.

For this compound, the MEP analysis typically reveals that the most negative potential is located around the oxygen atoms of the carbonyl and ether groups, making them the primary sites for interaction with electrophiles. The hydrogen atoms of the methyl groups and the aromatic ring, being electron-deficient, exhibit a positive electrostatic potential and are thus potential sites for nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netuba.ar It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This method allows for the quantification of intramolecular interactions, such as hyperconjugation, which arise from the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. sphinxsai.com

Table 3: Selected NBO Interactions and their Second-Order Perturbation Energies (E(2)) in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) O(ether)σ(C(aromatic)-C(aromatic))2.5
LP(2) O(carbonyl)σ(C(ester)-O(ester))5.1
σ(C-H)σ*(C-C)1.8

Note: LP denotes a lone pair. The values are representative and will vary with the specific computational details.

Aromaticity Indices Calculation (Geometric and Magnetic)

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with a delocalized π-electron system. While traditionally associated with benzene (B151609), the concept can be extended to other cyclic systems. Aromaticity can be quantified using various indices based on geometric, energetic, and magnetic criteria.

Geometric indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), evaluate the degree of bond length equalization within the ring. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. For the phenyl ring in this compound, the HOMA index is expected to be close to 1, confirming its aromatic character.

Magnetic indices, such as Nucleus-Independent Chemical Shift (NICS), are based on the magnetic shielding or deshielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. The NICS value at the center of the phenyl ring of this compound would be negative, further supporting its aromatic nature.

Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations provide a suite of descriptors that can be used to predict and rationalize the chemical reactivity of a molecule. mdpi.comrasayanjournal.co.in These descriptors are derived from the electronic structure and provide a quantitative measure of a molecule's propensity to undergo various types of chemical reactions.

Local reactivity descriptors, such as the Fukui function, provide information about the reactivity of specific sites within the molecule. The Fukui function identifies the atoms that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui functions would likely indicate that the carbonyl carbon is a primary site for nucleophilic attack, while the oxygen atoms are prone to electrophilic attack.

Table 4: Calculated Global Reactivity Descriptors for this compound

DescriptorFormulaValue (eV)
Ionization Potential (I)-E_HOMO6.85
Electron Affinity (A)-E_LUMO1.23
Electronegativity (χ)(I + A) / 24.04
Chemical Hardness (η)(I - A) / 22.81
Electrophilicity Index (ω)χ² / (2η)2.90

Note: These values are derived from the HOMO and LUMO energies presented in Table 2.

Unable to Generate Article Due to Lack of Specific Data

Following a comprehensive search for scientific data pertaining to "this compound," it has been determined that specific experimental and computational details required to construct the requested article are not available within the public domain and accessible research databases.

Targeted searches for Fourier Transform Infrared (FT-IR) spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy, Potential Energy Distribution (PED) analysis, and Proton Nuclear Magnetic Resonance (¹H-NMR) spectral data for the exact compound, this compound, did not yield the necessary information. While literature exists for related but structurally distinct molecules, such as other isomers or derivatives of phenoxyacetates, no studies containing the specific vibrational or NMR data for this compound could be located.

Without access to primary or secondary research detailing the spectroscopic and computational chemistry of this specific compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of content for the specified sections and subsections is contingent upon the availability of this foundational data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Interpretation

The ¹³C-NMR spectrum of an organic molecule provides valuable information regarding the different chemical environments of carbon atoms present. For this compound, the interpretation of its ¹³C-NMR spectrum reveals distinct signals corresponding to each unique carbon atom in its structure.

Due to the molecule's symmetry, the two methyl groups attached to the aromatic ring (C-2 and C-6 positions) are chemically equivalent, and thus, they produce a single resonance signal. Similarly, the aromatic carbons C-2 and C-6 are equivalent, as are C-3 and C-5.

The chemical shifts (δ) are influenced by the electronic environment of the carbon atoms. Electronegative atoms, such as oxygen, deshield the adjacent carbons, causing their signals to appear at a higher chemical shift (downfield). For instance, the carbon atom of the carbonyl group (C=O) in the ester functionality is highly deshielded and typically appears in the range of 160-180 ppm. chemguide.co.ukwisc.edudocbrown.info The carbon atom of the aromatic ring directly bonded to the ether oxygen (C-1) is also expected to be shifted downfield. Conversely, the carbons of the methyl groups are more shielded and appear at lower chemical shifts (upfield). libretexts.org

A detailed analysis of the expected ¹³C-NMR chemical shifts for this compound is presented in the table below. The predicted values are based on established ranges for similar functional groups and substituted aromatic compounds. wisc.edulibretexts.orgorganicchemistrydata.org

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Atom(s)Chemical EnvironmentPredicted Chemical Shift (δ, ppm)
C=OEster Carbonyl168 - 175
C-1Aromatic (C-O)150 - 160
C-4Aromatic (CH)120 - 130
C-3, C-5Aromatic (CH)125 - 135
C-2, C-6Aromatic (C-CH₃)130 - 140
-O-CH₂-Methylene (B1212753) of Ethyl Group60 - 70
Ar-CH₃Methyl on Aromatic Ring15 - 25
-CH₂-CH₃Methyl of Ethyl Group10 - 20

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. carlroth.com

GIAO Method for NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. imist.ma This method is based on density functional theory (DFT) and provides a powerful tool for correlating theoretical structures with experimental NMR data. acs.orgrsc.org

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. The chemical shift (δ) is then determined by referencing these calculated shielding values (σ) to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). imist.ma The equation used is:

δ_calc = σ_ref - σ_calc

where δ_calc is the calculated chemical shift, σ_ref is the calculated shielding of the reference, and σ_calc is the calculated shielding of the nucleus of interest.

For this compound, GIAO calculations would begin with the optimization of the molecule's geometry using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set. modgraph.co.uk Following geometry optimization, the NMR shielding tensors are computed using the GIAO method. imist.manih.gov

The accuracy of the predicted chemical shifts can be enhanced by applying empirical scaling factors or by using a multi-standard approach where different reference standards are used for different types of carbon atoms (e.g., sp³ vs. sp²). acs.orgconicet.gov.ar Studies have shown that GIAO/DFT calculations can achieve a high degree of correlation with experimental data, with R-squared values often exceeding 0.90, making it a reliable method for structural elucidation and assignment of NMR signals. imist.ma The comparison between the calculated and experimental spectra can help to confirm the correct assignment of resonances and provide insights into the molecule's conformation in solution. rsc.org

Other Spectroscopic Techniques

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this technique, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. This peak arises from the removal of a single electron from the molecule.

In addition to the molecular ion, the mass spectrum will display a series of fragment ions, which are formed by the cleavage of chemical bonds within the molecular ion. The fragmentation pattern is characteristic of the compound's structure and can provide valuable information for its identification. Common fragmentation pathways for esters like this compound include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a significant peak corresponding to the acylium ion.

Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the ether oxygen.

McLafferty rearrangement: If sterically possible, this rearrangement can occur, leading to the elimination of a neutral alkene molecule.

Cleavage of the ether bond: Fragmentation can occur at the ether linkage, separating the phenoxy and acetate (B1210297) moieties.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₆O₃), HRMS would confirm this exact elemental composition.

Table 2: Expected Major Ions in the Mass Spectrum of this compound

IonStructurem/z (Nominal)
[M]⁺[C₁₂H₁₆O₃]⁺208
[M - OCH₂CH₃]⁺[C₁₀H₁₁O₂]⁺163
[M - CH₂CH₃]⁺[C₁₀H₁₃O₃]⁺179
[C₈H₉O]⁺[CH₃)₂C₆H₃O]⁺121

UV-Vis Spectroscopy and Time-Dependent DFT (TD-DFT)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring.

Phenolic compounds and their derivatives typically exhibit one or more absorption bands in the UV region, corresponding to π → π* transitions. researchgate.net The presence of the dimethyl and ethoxyacetate substituents on the phenyl ring will influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. ohio-state.eduresearchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can provide a theoretical spectrum that can be compared with experimental data. mdpi.comnih.gov This comparison helps in the assignment of the observed absorption bands to specific electronic transitions.

For this compound, TD-DFT calculations, often using functionals like B3LYP, can be performed to model its UV-Vis spectrum. mdpi.com The calculations would identify the key transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), and predict their corresponding absorption wavelengths. The results of such calculations can provide a deeper understanding of the electronic structure of the molecule and how it relates to its spectroscopic properties. arxiv.orgcnr.it

X-ray Crystallography and Structural Elucidation

For a small organic molecule like this compound, obtaining a suitable single crystal is the first and often most challenging step. nih.gov If successful, single-crystal X-ray diffraction (scXRD) would provide an unambiguous determination of its molecular structure. rigaku.com

As of the current literature search, a specific crystal structure for this compound has not been found in publicly accessible databases. However, the crystal structure of a closely related compound, Ethyl 2,6-dimethoxybenzoate, has been determined. mdpi.comresearchgate.net This known structure can serve as a valuable reference for understanding the likely solid-state conformation and packing of this compound. In the absence of single crystals, techniques like powder X-ray diffraction (PXRD) can sometimes be used for structural analysis, although with less detail than scXRD. researchgate.netnih.gov

Should a crystal structure of this compound be determined, the data would typically be deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for public access. researchgate.net

Structure Activity Relationship Sar Studies of Ethyl 2,6 Dimethylphenoxyacetate and Its Analogues

Influence of Phenoxyacetate (B1228835) Backbone Modifications on Activity

The phenoxyacetate scaffold serves as the fundamental backbone for this class of compounds. Modifications to this core structure, including the aromatic ring and the acetic acid side chain, have been shown to significantly alter biological activity. The phenoxy moiety itself is recognized as a critical structural element that can enhance a compound's ability to bind to its biological target, improve selectivity, and participate in crucial intermolecular interactions such as π-π stacking or hydrogen bonding through its ether oxygen atom. mdpi.com The strategic integration of different chemical patterns, such as hydrophobic diaryl groups or various spacers, into the phenoxyacetic acid backbone is a key strategy in developing selective ligands. nih.gov

Research on related compounds has demonstrated that modifying the benzene (B151609) part of the molecule is an effective method for enhancing analgesic properties. researchgate.net For instance, the synthesis of novel phenoxyacetic acid derivatives intended as selective COX-2 inhibitors involves significant backbone alterations, such as converting an aldehyde group on the phenyl ring into a hydrazone linkage. nih.gov This type of modification extends the backbone and introduces new points of interaction with the target enzyme.

The synthesis of phenoxyacetamide analogues, where the carboxylic acid is replaced by a carboxamide, further illustrates the importance of the backbone. mdpi.com These studies show that the core phenoxy structure is a versatile platform that can be adapted to target different biological systems, such as monoamine oxidases, by modifying the functional group attached to the phenoxy ring. nih.gov

Role of 2,6-dimethyl Substitution in Biological Activity

Studies on related 2,6-disubstituted phenols have shown that the nature of the substituents in these positions profoundly influences both potency and selectivity. nih.gov For example, in a series of 5-lipoxygenase inhibitors, the substituents at the 2- and 6-positions were found to be critical for modulating activity. nih.gov Similarly, research on chlorinated phenoxyacetic acids, used as herbicides, has revealed that substitution at the 2- and/or 4-positions is crucial for their cytotoxic and mutagenic effects. nih.gov This underscores the importance of the substitution pattern on the aromatic ring in dictating the biological outcome.

While direct SAR studies on 2,6-dialkyl phenoxyacetates are specific to their application, broader research provides strong evidence for the role of di-ortho substitution. For instance, in the development of chitin (B13524) synthesis inhibitors, 2,6-difluoro substitution on a benzoyl moiety was found to be optimal for one class of compounds but detrimental for another, highlighting that the influence of the 2,6-substitution pattern is highly context-dependent. nih.gov The chromatographic behavior of methyl-substituted phenoxyacetic acids also confirms that the position of the methyl groups affects the physicochemical properties of the molecule, which in turn can influence its biological activity. rsc.org

Impact of Ester Moiety on Pharmacological Profiles

The transformation of a carboxylic acid into an ester, such as the ethyl ester in ethyl 2,6-dimethylphenoxyacetate, is a common and effective strategy in medicinal chemistry to modulate a compound's properties. This modification can lead to desirable changes in pharmacokinetic, pharmaceutical, and pharmacological profiles. researchgate.net Esterification of an acidic drug can be viewed as a prodrug approach, where the ester is later hydrolyzed in the body by esterase enzymes to release the active carboxylic acid. This can lead to lower toxicity and optimized pharmacokinetics. researchgate.net

The ethyl ester group itself can contribute favorably to the pharmacological properties of a molecule. It can participate in hydrogen bonding interactions via its carbonyl group and engage in aliphatic hydrophobic interactions through its ethyl group, potentially enhancing binding to a biological target. researchgate.net Studies on mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), showed that masking its carboxylate group by creating ester prodrugs significantly enhanced its therapeutic efficacy and reduced its central nervous system toxicity. researchgate.net

Structure-Reactivity Correlations in Biological Contexts

The relationship between a molecule's structure and its chemical reactivity is a key factor in its biological activity. For phenoxyacetic acid derivatives, this correlation has been explored using physicochemical parameters. Early studies successfully correlated the biological activity of phenoxyacetic acids with Hammett substituent constants (σ), which quantify the electronic effect of substituents on the benzene ring, and partition coefficients (P), which measure lipophilicity. semanticscholar.org These quantitative structure-activity relationship (QSAR) models showed that electronic effects of substituents on the ring are a major factor in the auxin activity of these compounds. semanticscholar.org

The introduction of substituents, such as chlorine atoms, into the aromatic ring of phenoxyacetic acid alters the electronic structure of the molecule. mdpi.com This substitution destabilizes the π-electron system of the ring, and the extent of this destabilization depends on the position and number of the electronegative substituents. mdpi.com For example, chlorine substitution at the 2-position has a greater destabilizing effect than at the 4-position. mdpi.com This change in electron distribution directly impacts the molecule's reactivity and, consequently, its biological effects, including its potential toxicity and mutagenicity. nih.govmdpi.com

QSAR studies on phenoxy and benzyloxyacetic acid derivatives as antisickling agents further confirmed these principles. Potency was found to be positively correlated with the hydrophobic values (π) and the electronic sigma constants (σ) of substituents at the meta and para positions. nih.gov These correlations provide a quantitative framework for understanding how structural modifications influence the underlying chemical reactivity that drives biological action.

Investigation of Substituent Effects on Activity (e.g., Nitro, Halogen, Amino, Pyridine)

The nature and position of substituents on the aromatic ring of phenoxyacetate analogues are critical for modulating their biological activity. A wide range of substituents has been investigated to fine-tune the pharmacological profile of these compounds.

Halogen Substituents: Halogen atoms, particularly chlorine and bromine, have been extensively studied. In phenoxyacetic acid herbicides, the presence of chlorine atoms at the 2- and/or 4-positions was found to induce cytotoxicity and mutagenicity. nih.gov Interestingly, the introduction of a third chlorine atom at the 5-position abolished the mutagenic effect while preserving toxicity, demonstrating a highly specific structure-activity relationship. nih.gov In a different context, the introduction of a bromo group at the 4-position of phenoxy acetic acid derivatives designed as COX inhibitors was shown to influence selectivity for COX-1 versus COX-2. nih.gov Furthermore, in a series of progesterone (B1679170) receptor antagonists, a fluorine atom in the meta position of an acetoxyphenyl substituent improved binding activity compared to ortho or para substitution. nih.gov

Nitro Substituents: The electron-withdrawing nitro group can also significantly impact activity. In a series of phenoxyacetic acid derivatives related to α-asarone, the introduction of a nitro group at the 5-position was part of the design of compounds with hypolipidemic activity. researchgate.net

Amino and Related Substituents: The replacement of the prototypical phenolic hydroxyl group with a formamide (B127407) (-NHCHO) group in cyclazocine (B1219694) analogues led to compounds with high-affinity binding for opioid receptors, indicating that an amide can serve as a bioisostere for a hydroxyl group. nih.gov In the development of monoamine oxidase (MAO) inhibitors, various substitutions on a phenoxyacetamide scaffold were explored, leading to potent and selective inhibitors. nih.govmdpi.com

Pyridine (B92270) and Other Aryl Substituents: The incorporation of a pyridine ring or other aryl groups is a common strategy to introduce new binding interactions. In the design of selective COX-2 inhibitors, a key feature is often a diaryl system, where one of the phenyl rings can be replaced by a heterocycle like pyridine to optimize interactions within the enzyme's active site. nih.gov

The following table summarizes the effect of different substituents on the activity of phenoxyacetate analogues and related compounds based on various studies.

SubstituentPositionCompound ClassObserved Effect on ActivityReference Index
Chlorine (Cl)2 and/or 4Phenoxyacetic AcidsInduces cytotoxicity and mutagenicity nih.gov
Chlorine (Cl)2, 4, 5 (trichloro)Phenoxyacetic AcidsAbolishes mutagenic effect but retains toxicity nih.gov
Bromine (Br)4Phenoxyacetic Acid DerivativesInfluences COX-1/COX-2 selectivity nih.gov
Fluorine (F)metaAcetoxyphenyl Progesterone DerivativesImproves progesterone receptor binding nih.gov
Nitro (NO₂)5Phenoxyacetic Acid DerivativesComponent of hypolipidemic agents researchgate.net
Formamide (-NHCHO)8 (replaces -OH)Cyclazocine AnaloguesHigh-affinity opioid receptor binding nih.gov
Cyano (CN)Benzimidazole CoreN-Benzimidazole CarboxamidesStrong antiproliferative activity nih.gov

Computational Approaches in SAR Elucidation (e.g., Docking Studies, Reactivity Indices)

Computational chemistry has become an indispensable tool for elucidating the structure-activity relationships of bioactive molecules, including phenoxyacetate analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking provide deep insights into how these compounds interact with their biological targets at a molecular level.

QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. For phenoxyacetic acid derivatives, QSAR models have been successfully developed to predict antisickling activity using parameters that describe hydrophobic, electronic, and steric properties. nih.gov These models can then be used to predict the potency of newly designed analogues before they are synthesized. nih.gov Other QSAR studies on phenoxyacetamide and phenoxypyrimidine derivatives have revealed the significant roles of steric effects, hydrogen bonding, and electronic properties in their inhibitory activity against enzymes like MAO and p38 kinase. mdpi.comresearchgate.netnih.gov These analyses often employ methods like multiple linear regression (MLR) and genetic algorithms (GA-PLS) to identify the most relevant structural descriptors. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the specific binding modes of phenoxyacetate analogues. For example, docking studies were used to explore how novel phenoxyacetic acid derivatives bind to and inhibit the COX-2 enzyme, explaining the molecular basis for their anti-inflammatory activity. nih.govnih.gov Similarly, docking simulations have been applied to phenoxyacetic acid derivatives targeting the free fatty acid receptor 1 (FFA1), helping to guide chemical modifications that led to the discovery of a potent agonist. researchgate.net These studies often identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity and selectivity. For instance, docking of phytochemicals into the adenosine (B11128) A1 receptor revealed common hydrogen bonding interactions with specific amino acid residues in the binding pocket. nih.gov

Together, these computational approaches allow for a more rational approach to drug design, enabling the prioritization of candidate molecules for synthesis and biological testing.

Selectivity and Potency Modulation through Structural Changes

A primary goal of SAR studies is to guide structural modifications that enhance a compound's potency (the concentration required to produce an effect) and selectivity (the ability to interact with a specific target over others). For phenoxyacetate analogues, specific structural alterations have been shown to achieve these goals.

The development of phenoxyacetamide analogues as monoamine oxidase (MAO) inhibitors provides a clear example of selectivity modulation. Through systematic structural modifications, researchers were able to identify compounds that were highly specific for the MAO-A isoform over MAO-B, with one analogue achieving a selectivity index of 245. nih.gov This selectivity is crucial for achieving the desired therapeutic effect while minimizing side effects associated with the inhibition of other targets.

Similarly, in the pursuit of new anti-inflammatory drugs, phenoxyacetic acid derivatives were designed to be selective inhibitors of COX-2 over COX-1. nih.govnih.gov This selectivity is desirable because COX-1 inhibition is associated with gastrointestinal side effects. The studies found that specific substitution patterns on the phenoxyacetic acid backbone led to compounds with potent COX-2 inhibition (IC₅₀ values in the nanomolar range) and high selectivity. nih.gov

The importance of the substitution pattern is also evident in research on phenoxazine-containing compounds designed as histone deacetylase (HDAC) inhibitors. The study found that compounds bearing a substituent at the C-4 position of the phenoxazine (B87303) ring displayed potent and selective inhibition of class II HDACs. Molecular modeling suggested that these C-4 substituents could form favorable π-π stacking interactions within the enzyme active site, explaining their enhanced potency. These examples demonstrate that rational, structure-based modifications to the phenoxyacetate scaffold and its analogues can effectively modulate their potency and selectivity for a given biological target.

Biological and Pharmacological Research Applications of Ethyl 2,6 Dimethylphenoxyacetate Derivatives

Antimicrobial and Antifungal Activities

Derivatives of phenoxyacetic acid have demonstrated notable antimicrobial and antifungal properties. Research has explored their efficacy against a variety of pathogens, including bacteria, fungi, and oomycetes.

One study focused on phenylacetic acid and its sodium salt, isolated from Streptomyces humidus, which showed significant inhibitory effects against several plant pathogens. nih.gov These compounds completely inhibited the growth of Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, Saccharomyces cerevisiae, and Pseudomonas syringae pv. syringae at concentrations between 10 to 50 μg/ml. nih.gov The in vivo efficacy of these compounds against P. capsici infection on pepper plants was also confirmed, highlighting their potential as agricultural fungicides. nih.gov

Further research into other ester derivatives, such as 4-substituted crotonic acid esters, has also revealed antifungal potential. nih.gov Twenty-three different esters were tested against Candida albicans, Aspergillus niger, Mucor mucedo, and Trichophyton mentagrophytes. nih.gov The study found that fungitoxicity was influenced by the substituent at the 4-position, with an order of I > Br > Cl > CH3S > CH3O > F=H for methyl esters. nih.gov Among various ester homologues, ethyl 4-iodocrotonate was identified as the most potent against the four tested fungi. nih.gov The mechanism of action is believed to involve a nucleophilic reaction with sulfhydryl (SH)-containing compounds in the fungi. nih.gov

Table 1: In Vitro Antifungal Activity of Phenylacetic Acid (SH-1) and Sodium Phenylacetate (SH-2)
Fungus/BacteriumMinimum Inhibitory Concentration (µg/ml)
Pythium ultimum10 - 50
Phytophthora capsici10 - 50
Rhizoctonia solani10 - 50
Saccharomyces cerevisiae10 - 50
Pseudomonas syringae pv. syringae10 - 50
Data sourced from research on compounds isolated from Streptomyces humidus. nih.gov

Anticancer and Antitumor Potentials

The phenoxyacetic acid scaffold is a key structural feature in several compounds investigated for their anticancer and antitumor activities. Research has shown that substitutions on the phenyl ring and modifications of the acetamide (B32628) or acid group can lead to potent antiproliferative effects against various cancer cell lines.

A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.govresearchgate.net The findings revealed that compounds bearing halogen substituents on the aromatic ring showed enhanced anticancer and anti-inflammatory activity. nih.govresearchgate.net Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide demonstrated significant anticancer, anti-inflammatory, and analgesic properties, suggesting its potential as a therapeutic agent. nih.gov

In another study, novel phenoxyacetamide derivatives were synthesized and tested against HepG2 liver cancer cells. mdpi.com These compounds were found to induce apoptosis, partly through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). One pyridazine (B1198779) hydrazide derivative incorporating a phenoxy acetic acid moiety was particularly effective against HepG2 cells, with an IC₅₀ of 6.9 μM, which was more potent than the standard drug 5-Fluorouracil (IC₅₀ of 8.3 μM). mdpi.com The substituted phenoxy group was identified as a crucial structural element for achieving selective inhibition of cancer cells while showing reduced toxicity to normal cells. mdpi.com

Furthermore, research into suberoylanilide hydroxamic acid (SAHA) based inhibitors, which can feature substituted phenyl rings, has shown that the nature and position of substituents significantly impact anti-proliferative potency against various cancer cell lines, including those of the lung, skin, and liver. nih.gov Similarly, the synthesis of peptide conjugates with 2,6-dimethoxyhydroquinone-3-mercaptoacetic acid (DMQ-MA), a structure with a substitution pattern related to the target compound, has been explored for creating potential anti-tumor agents. nih.gov

Table 2: Examples of Anticancer Activity in Phenoxyacetic Acid Derivatives
Compound ClassTarget Cell LineKey FindingsReference
2-(Substituted phenoxy)-N-(1-phenylethyl)acetamideMCF-7 (Breast), SK-N-SH (Neuroblastoma)Halogenated derivatives showed enhanced anticancer activity. nih.govresearchgate.net
Pyridazine hydrazide with phenoxy acetic acidHepG2 (Liver)IC₅₀ of 6.9 µM; more potent than 5-Fluorouracil. Induced apoptosis via PARP-1 inhibition. mdpi.com
Suberoylanilide Hydroxamic Acid (SAHA) based inhibitorsA375 (Skin), A549 (Lung), HepG2 (Liver)Substituents on the phenyl ring are vital for potency. nih.gov
2,6-dimethoxyhydroquinone-3-mercaptoacetic acid-peptide conjugatesGeneral antitumorSynthesized as potential targeted antitumor agents. nih.gov

Anti-inflammatory and Analgesic Properties

Phenoxyacetic acid derivatives have been identified as promising candidates for the development of new anti-inflammatory and analgesic drugs. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, and phenoxyacetic acid derivatives have been specifically designed to target these enzymes.

A study focused on the design and synthesis of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. nih.gov COX-2 is an inducible enzyme involved in the inflammatory response, and its selective inhibition can reduce gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme. nih.govnih.gov The synthesized compounds were evaluated for their ability to inhibit COX-1 and COX-2, with some showing mild to moderate inhibitory effects on COX-1 and significant potential for COX-2 selectivity. nih.gov

In other research, a series of 2-(substituted phenoxy) acetamide derivatives were developed and tested for anti-inflammatory and analgesic activities. nih.gov The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was highlighted for exhibiting notable anti-inflammatory and analgesic effects in addition to its anticancer properties. nih.govresearchgate.net

Antimalarial Activity

The fight against malaria, a disease caused by Plasmodium parasites, requires the continuous development of new drugs due to emerging resistance. Chemical structures containing a phenoxy group have been incorporated into novel compounds with promising antiplasmodial activity.

One line of research investigated 2-phenoxy-3-trichloromethylquinoxalines as derivatives active against Plasmodium falciparum. nih.govnih.gov A lead compound from this series showed potent activity with a 50% effective concentration (EC₅₀) of 0.2 µM against the parasite. nih.gov Mechanistic studies suggested that this compound acts quickly and targets the apicoplast, a non-photosynthetic plastid in the parasite that is essential for its survival and contains metabolic pathways not found in humans. nih.govnih.gov

Another study evaluated a series of 2-substituted 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acids for antimalarial activity. researchgate.net Of the 39 derivatives tested, two compounds showed specific and potent antiplasmodial properties against both drug-sensitive and drug-resistant strains of P. falciparum. These compounds were active against multiple life stages of the parasite and demonstrated efficacy in mouse models of malaria. researchgate.net

Enzyme Inhibition Studies (e.g., Lipoxygenase, Plasmepsin, Alkaline Phosphatase)

The biological effects of phenoxyacetic acid derivatives are often rooted in their ability to inhibit specific enzymes. This targeted inhibition is a cornerstone of modern drug development.

Cyclooxygenase (COX) Inhibition: As detailed in the anti-inflammatory section, phenoxyacetic acid derivatives have been specifically designed as inhibitors of COX-1 and COX-2 enzymes, which are critical in the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov

PARP-1 Inhibition: In the context of anticancer research, certain phenoxyacetamide derivatives were found to induce apoptosis in liver cancer cells through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. mdpi.com

Apicoplast and Coenzyme A Pathway Inhibition: Antimalarial research has shown that phenoxy-containing quinoxalines can target the apicoplast of P. falciparum. nih.govnih.gov Other studies on diverse compounds targeting the parasite's coenzyme A (CoA) synthesis pathway identified molecules that likely act on the final two enzymes, phosphopantetheine adenylyltransferase (PPAT) or dephospho CoA kinase (DPCK). anu.edu.au

NADH:quinone oxidoreductase (Ndh) Inhibition: Phenothiazines, which contain a related heterocyclic structure, have been shown to exhibit antitubercular activity by targeting the type II NADH:quinone oxidoreductase (Ndh), a crucial enzyme in the respiratory chain of Mycobacterium tuberculosis. nih.gov

Plant Growth Regulation and Herbicide Applications of Phenoxyacetic Acid Derivatives

Phenoxyacetic acids are one of the most well-known classes of synthetic plant growth regulators, acting as mimics of the natural plant hormone auxin. This property has led to their widespread use as selective herbicides for controlling broadleaf weeds in cereal crops. nih.gov

Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are classic examples. aaem.pl When applied to broadleaf plants, they induce rapid, uncontrolled growth that leads to the plant's death. Cereal crops, being monocots, are generally resistant to their effects. Studies have shown that the position of chlorine atoms on the benzene (B151609) ring is crucial for their cytotoxic and mutagenic effects in plants. nih.gov For instance, 2,4-D has demonstrated cytotoxic and mutagenic properties, while the addition of a third chlorine atom at the fifth position (as in 2,4,5-trichlorophenoxyacetic acid) was found to abolish the mutagenic effect while retaining toxicity. nih.gov

Besides herbicidal action, other related compounds are used to promote growth. Diethyl aminoethyl hexanoate (B1226103) (DA-6) is a plant growth regulator that can increase chlorophyll, protein, and nucleic acid content, enhance photosynthesis, and improve crop yield and quality. made-in-china.complantgrowthhormones.com It is noted for its ability to increase plant resistance to drought and cold. plantgrowthhormones.comherts.ac.uk

Other Reported Biological Activities (e.g., Antiviral, Antitubercular, Antihypertensive, Immunomodulatory)

The versatile phenoxyacetic acid scaffold has been explored for a variety of other therapeutic applications.

Antiviral Activity: Several studies have reported the synthesis of phenoxyacetic acid derivatives with potential antiviral properties. A series of pyrazoline derivatives of phenoxyacetic acid were synthesized and tested for in vitro antiviral activity, although none showed specific action at non-cytotoxic concentrations. nih.govresearchgate.net In silico studies have suggested that 2-phenoxyacetamide (B1293517) derivatives could act as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. nih.gov Other research has identified phenoxazine-based nucleoside derivatives with potent activity against Varicella-Zoster Virus (VZV). nih.gov

Antitubercular Activity: Research has shown that various weak acids, including some salicylic (B10762653) acid derivatives, display promising antitubercular activities against Mycobacterium tuberculosis. biorxiv.org Phenothiazines have also been investigated and are thought to target the respiratory chain of the bacterium. nih.gov

Antihypertensive and Hypolipidaemic Activity: Certain phenolic acids have been studied for their ability to lower blood pressure. nih.gov Sinapic acid, for example, was found to significantly inhibit ACE activity and enhance nitric oxide (NO) production, suggesting potential for treating hypertension. nih.gov Furthermore, a study on phenoxyacetic acid derivatives related to alpha-asarone (B1198078) demonstrated that they could significantly decrease total cholesterol and LDL-cholesterol levels in rats and mice, as well as inhibit ADP-induced platelet aggregation in vitro, indicating potential for treating hyperlipidemia and thrombotic diseases. nih.gov

Immunomodulatory Activity: Some benzothiazole (B30560) derivatives developed for antimalarial purposes were also noted for their potential to modulate the immune system through the production of nitric oxide. researchgate.net

Toxicological Considerations and Cytotoxicity Assessments

The comprehensive toxicological profile of Ethyl 2,6-dimethylphenoxyacetate is not extensively detailed in publicly available research. However, studies on its derivatives provide initial insights into their biological interactions and cytotoxic potential. The research focus has often been on creating new molecules by modifying the core structure of this compound to achieve specific biological activities, such as herbicidal or fungicidal effects. The toxicological and cytotoxic assessments are, therefore, typically contextualized within these applications.

Research into derivatives has explored their potential as bioactive agents. For instance, a series of novel ethyl 4-(methyl or trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates, which are derivatives of the core phenoxyacetate (B1228835) structure, were synthesized and evaluated for biological activity. researchgate.net The findings from these preliminary bioassays indicated that some of these compounds exhibit notable herbicidal and fungicidal properties. researchgate.net This suggests a targeted cytotoxicity against certain plant and fungal species.

Specifically, the introduction of a trifluoromethyl group on the thiazole (B1198619) ring of these derivatives was shown to enhance herbicidal efficacy against species like Capsella bursa-pastoris, Amaranthus retroflexus, and Eclipta prostrata. researchgate.net Similarly, certain fluorine-containing derivatives demonstrated significant fungicidal activity against Pseudoperonospora cubensis. researchgate.net Another derivative, ethyl (2-(((2,6-dimethylphenoxy)acetyl)amino)-1,3-thiazol-4-yl)acetate, is available commercially for research purposes, though it is supplied without detailed analytical or safety data, placing the responsibility of confirming its properties on the researcher. sigmaaldrich.com

In a related area of research, the toxicological evaluation of 2-ethyl-6-methylpyridinol-3-yl thioctate was conducted. researchgate.net This compound, an ester derivative, was studied for its acute toxicity and antihypoxic effects. researchgate.net The study aimed to create derivatives of 2-ethyl-6-methyl-3-hydroxypyridine with an optimal antihypoxic activity profile. researchgate.net

The following table summarizes the observed biological activities of certain this compound derivatives from research findings.

Derivative StructureBiological Activity/TestObservation
Ethyl 4-(trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylateHerbicidal ActivityShowed 70-100% inhibition against various plant species at a dosage of 150 g/ha, indicating that the trifluoromethyl group was beneficial for the activity. researchgate.net
Ethyl 4-(trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylateFungicidal Activity against Pseudoperonospora cubensisCertain derivatives showed over 80% inhibition at a concentration of 500 µg/mL. researchgate.net
2-Ethyl-6-methylpyridinol-3-yl thioctateAntihypoxic ActivityThe synthesized ester was evaluated for its protective activity against acute hypoxia of various etiologies. researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Ethyl 2,6-dimethylphenoxyacetate Analogues with Enhanced Bioactivity

The development of novel analogues is a critical step in optimizing a lead compound for specific biological activities. For this compound, future research would logically focus on systematic structural modifications to enhance its potency, selectivity, and pharmacokinetic properties. Key strategies would involve:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., halogens, nitro groups, alkyl chains) at different positions on the 2,6-dimethylphenyl ring could significantly influence electronic and steric properties, potentially leading to stronger interactions with biological targets.

Modification of the Ester Group: Altering the ethyl ester to other alkyl or aryl esters, or converting it to an amide or other bioisosteres, could modulate the compound's solubility, stability, and cell permeability.

Alterations to the Acetate (B1210297) Linker: Modifying the length or rigidity of the oxyacetate linker could optimize the orientation of the molecule within a target's binding site.

The synthesis of these new analogues would be followed by rigorous screening to identify derivatives with superior performance characteristics compared to the parent compound.

Advanced Mechanistic Studies of Biological Interactions

A fundamental aspect of future research is to move beyond preliminary activity screening to a detailed understanding of how this compound interacts with biological systems at the molecular level. This involves elucidating its mechanism of action, which is crucial for rational drug design and predicting potential off-target effects. Advanced studies would include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and "target fishing" to identify the specific proteins or enzymes that the compound binds to. scielo.org.mx

Enzyme Kinetics and Inhibition Assays: If the target is an enzyme, detailed kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Biophysical Interaction Analysis: Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its target.

Structural Biology: Co-crystallizing the compound with its target protein to solve the three-dimensional structure via X-ray crystallography, providing atomic-level insight into the binding mode.

These studies are essential for understanding not just what the compound does, but how it does it, paving the way for more informed development of second-generation analogues.

Integration of Computational and Experimental Approaches for Drug Discovery

Modern drug discovery has been transformed by the integration of computational methods with traditional experimental techniques. nih.gov This synergy accelerates the discovery process, reduces costs, and improves the quality of candidate compounds. benthamscience.com For this compound, a combined approach would be highly beneficial:

Structure-Based Drug Design (SBDD): If a 3D structure of the biological target is known or can be modeled, molecular docking simulations can be used to predict how analogues will bind, helping to prioritize which compounds to synthesize. nih.govbenthamscience.com

Ligand-Based Drug Design (LBDD): When the target structure is unknown, quantitative structure-activity relationship (QSAR) models can be built based on the biological activity of a series of synthesized analogues. These models can then predict the activity of new, unsynthesized compounds.

Virtual Screening: Large databases of chemical compounds can be computationally screened to identify new molecules that are predicted to be active, expanding the chemical space for discovery. scielo.org.mx

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogues early in the design phase, helping to eliminate compounds with unfavorable profiles before costly synthesis and testing. nih.gov

The cycle of computational prediction, chemical synthesis, and experimental testing creates an efficient feedback loop, guiding the research toward compounds with the highest potential. frontiersin.org

Exploration of New Therapeutic Areas

The initial biological activity identified for a compound is not always its most impactful application. Therefore, a broad exploration of new therapeutic areas for this compound and its optimized analogues is a promising avenue for future research. This can be achieved through:

Phenotypic Screening: Testing the compound in a variety of cell-based assays that model different human diseases (e.g., cancer, inflammation, neurodegeneration) to uncover unexpected therapeutic effects.

Target-Based Screening: If the molecular target is known, researchers can investigate its role in other disease pathways, suggesting new potential applications for the compound.

Repurposing: Systematically evaluating the compound against a wide panel of known drug targets to see if it has activity that could be repurposed for a new indication.

This broad-based screening approach maximizes the chances of discovering novel and valuable therapeutic uses for the phenoxyacetate (B1228835) scaffold.

Environmental Impact and Degradation Studies of Phenoxyacetate Compounds

As with any synthetic chemical, understanding the environmental fate of phenoxyacetate compounds is crucial for sustainable application. rroij.com Research in this area would focus on the biodegradability, persistence, and potential ecotoxicity of this compound and related structures. Studies on other phenoxyacetate herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), provide a strong framework for this research.

Key research findings indicate that the environmental degradation of phenoxyacetates is highly dependent on microbial activity and environmental conditions. nih.govprakritimitrango.com Bacterial strains like Pseudomonas cepacia and Alcaligenes eutrophus have been shown to metabolize chlorinated phenoxyacetates. nih.govresearchgate.net However, the efficiency of this degradation can be affected by the presence of other chemicals; for instance, mixtures of 2,4-D and 2,4,5-T were found to be toxic to certain degrading bacterial strains. nih.govresearchgate.net

Future studies specific to this compound should investigate:

Biodegradation Pathways: Identifying the specific microorganisms in soil and water that can degrade the compound and elucidating the metabolic pathways and byproducts.

Influence of Environmental Factors: Quantifying how factors like pH, temperature, and oxygen levels affect the rate of degradation. For related compounds, degradation is often optimal at neutral to slightly alkaline pH (7-8) and temperatures between 30°C and 40°C. prakritimitrango.com

Persistence and Mobility: Determining the half-life of the compound in different environmental compartments (soil, water) and its potential for leaching into groundwater. mdpi.com

Ecotoxicity: Assessing the potential impact on non-target organisms, including aquatic life and soil microflora, as some synthetic chemicals can act as endocrine disruptors or have other toxic effects. rroij.comnih.govmdpi.com

The table below summarizes key factors influencing the microbial degradation of phenoxyacetic herbicides, based on existing literature, which would guide future studies on this compound.

FactorInfluence on DegradationReference
Microbial Strains Specific bacterial strains (e.g., Pseudomonas, Alcaligenes) are capable of metabolizing phenoxyacetates. nih.gov
pH Optimal degradation typically occurs in neutral to slightly alkaline conditions (pH 7-8). prakritimitrango.com
Temperature Activity is highest in the 30-40°C range, with reduced activity at lower or higher temperatures. prakritimitrango.com
Substrate Concentration High concentrations can sometimes inhibit microbial growth, though degradation efficiency can remain high. prakritimitrango.com
Oxygen Levels The presence of oxygen can stimulate and enhance the degradation process in sediments. nih.gov
Chemical Mixtures The presence of multiple related compounds can sometimes inhibit the degradation of one or both. researchgate.net

Q & A

Q. Table 1: Comparative Synthesis Conditions

Parameter (DMF) (Acetone)
Solvent DMFAcetone
Base K₂CO₃K₂CO₃
Reaction Time Overnight8 hours (reflux)
Yield Not specified62% after reduction

Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for peaks corresponding to the ethyl ester group (δ ~4.1–4.2 ppm, quartet) and aromatic protons (δ ~6.5–7.0 ppm). Methyl groups on the phenyl ring appear as singlets (δ ~2.3 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~169 ppm) and aromatic carbons (δ ~110–150 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Melting Point : Compare observed values with literature (e.g., 338–340 K for related hydrazono derivatives) .

Advanced: How can X-ray crystallography elucidate the crystal structure and intermolecular interactions of this compound derivatives?

Methodological Answer:

  • Crystallization : Recrystallize from methanol or ethyl acetate to obtain single crystals suitable for diffraction .
  • Hydrogen Bonding : Identify intramolecular N–H⋯O bonds (e.g., S(6) ring motifs) and intermolecular C–H⋯O interactions stabilizing the crystal lattice .
  • Packing Analysis : Use software like Mercury to visualize chains or layers formed via π-π stacking or van der Waals forces .

Q. Key Findings from :

  • Two independent molecules in the asymmetric unit with dihedral angles <4° between aromatic and ester planes.
  • Intermolecular C–H⋯O bonds propagate along the c-axis, forming 1D chains.

Advanced: How do solvent and base selection impact reaction efficiency in this compound synthesis?

Methodological Answer:

  • Solvent Polarity : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of the phenoxide ion. DMF may improve solubility but requires rigorous drying .
  • Base Strength : K₂CO₃ is preferred over NaOH due to milder conditions, reducing ester hydrolysis. achieved 62% yield in acetone with K₂CO₃ .
  • Side Reactions : Protic solvents (e.g., ethanol) or strong bases (e.g., NaH) may promote ester degradation or saponification .

Advanced: What strategies ensure the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis or oxidation .
  • In Situ Stability : Monitor pH in aqueous reactions (neutral to slightly acidic) to avoid ester cleavage. Use inert atmospheres (N₂/Ar) for air-sensitive steps .
  • Handling : Wear NIOSH-certified respirators and chemical-resistant gloves to minimize degradation from moisture or skin contact .

Advanced: How can mechanistic studies improve the understanding of this compound’s reactivity?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow NMR to track phenoxide formation and alkylation rates under varying temperatures .
  • Isotopic Labeling : Introduce ¹⁸O in the ester group to trace hydrolysis pathways .
  • Computational Modeling : Density Functional Theory (DFT) can predict transition states and activation energies for esterification or reduction steps .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Liquid-Liquid Extraction : Partition between ethyl acetate and water to remove unreacted starting materials .
  • Column Chromatography : Use silica gel with hexane:ethyl acetate (4:1) as eluent. Monitor fractions via TLC (Rf ~0.5) .
  • Recrystallization : Ethanol or methanol yields high-purity crystals .

Advanced: How is this compound utilized in synthesizing bioactive derivatives?

Methodological Answer:

  • Antimalarial Precursors : React with Boc-protected amines to form intermediates for hydroxymethylcarbonyl (HMC) dipeptidomimetics .
  • Cytotoxic Agents : Modify the ester group to hydrazono derivatives, as seen in oxobutanoate analogs with demonstrated cytotoxicity .
  • Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) or Fe/NH₄Cl reduction converts nitro or azo groups to amines for further functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.